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Compound of Interest

Compound Name: Nickel(II) bromide

Cat. No.: B080709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and

synthesis of Nickel(II) bromide (NiBr₂). It is intended to be a valuable resource for

researchers, scientists, and professionals in drug development who may utilize this compound

in various synthetic applications. The guide details the evolution of its preparation, from early

qualitative methods to modern, controlled syntheses, and presents quantitative data,

experimental protocols, and process workflows.

Historical Context and Discovery
While the precise moment of the first synthesis of Nickel(II) bromide is not well-documented in

historical chemical literature, its existence has been known since at least the early 20th century.

[1] The discovery and use of nickel compounds are intrinsically linked to the isolation of

elemental nickel by the Swedish chemist Axel Fredrik Cronstedt in 1751. Initially mistaken for a

copper ore, the mineral was dubbed "kupfernickel," or "devil's copper," by German miners.

The 19th century saw significant advancements in the understanding of inorganic chemistry

and the preparation of simple metal salts. The development of electroplating in the early 1800s

spurred interest in various metal salts, including those of nickel, for their potential in creating

protective and decorative coatings. While early work focused on nickel sulfates and chlorides,

the synthesis of bromides would have followed similar principles of reacting the metal, its oxide,

or carbonate with the corresponding acid.
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The broader context of transition metal halide chemistry, which saw significant exploration in

the late 19th and early 20th centuries, provides the backdrop for the formal characterization

and systematic synthesis of Nickel(II) bromide.

Physicochemical Properties
Nickel(II) bromide is an inorganic compound that exists in several forms, primarily as the

anhydrous salt (NiBr₂) and various hydrates, most commonly the hexahydrate (NiBr₂·6H₂O).

The physical and chemical properties of these forms differ significantly, influencing their

applications and the methods required for their synthesis and handling.

Property
Anhydrous Nickel(II)
Bromide (NiBr₂)

Nickel(II) Bromide
Hexahydrate (NiBr₂·6H₂O)

Molar Mass 218.50 g/mol 326.59 g/mol

Appearance
Yellow-brown to orange-brown

crystalline solid
Green crystalline solid

Melting Point 963 °C (sublimes) Decomposes upon heating

Density 5.098 g/cm³ 2.13 g/cm³

Solubility in Water Readily soluble Readily soluble

Hygroscopicity Highly hygroscopic Deliquescent

Synthesis of Nickel(II) Bromide
The synthesis of Nickel(II) bromide can be broadly categorized into two main approaches: the

preparation of its hydrated forms from aqueous solutions and the synthesis of the anhydrous

salt.

Synthesis of Hydrated Nickel(II) Bromide
The most common laboratory and industrial method for preparing hydrated Nickel(II) bromide
involves the reaction of a nickel(II) salt, such as nickel(II) carbonate or nickel(II) oxide, with

hydrobromic acid.

3.1.1 Experimental Protocol: From Nickel(II) Carbonate and Hydrobromic Acid
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This method is widely used due to the clean reaction, which produces carbon dioxide as the

only gaseous byproduct.

Reaction: NiCO₃(s) + 2HBr(aq) → NiBr₂(aq) + H₂O(l) + CO₂(g)

Procedure:

To a stirred solution of 48% hydrobromic acid, slowly add stoichiometric amounts of nickel(II)

carbonate powder in small portions to control the effervescence.

Continue stirring until the cessation of CO₂ evolution and the complete dissolution of the

nickel carbonate.

Gently heat the resulting green solution to concentrate it, promoting the crystallization of

Nickel(II) bromide hexahydrate upon cooling.

Isolate the green crystals by filtration.

Wash the crystals with a small amount of cold deionized water to remove any excess acid.

Dry the crystals in a desiccator over a suitable drying agent.

Quantitative Data:

While specific yields can vary based on the scale and precise conditions, this method generally

proceeds with high efficiency.

Starting Material
(NiCO₃)

Reagent (48% HBr) Product Theoretical Yield

11.87 g (0.1 mol) ~42 mL (0.2 mol) NiBr₂·6H₂O 32.66 g

Synthesis of Anhydrous Nickel(II) Bromide
Anhydrous Nickel(II) bromide is crucial for applications requiring water-free conditions, such

as in organometallic synthesis. The primary methods for its preparation are the dehydration of

hydrated Nickel(II) bromide and the direct bromination of nickel metal.
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3.2.1 Experimental Protocol: Dehydration of Nickel(II) Bromide Hexahydrate

A straightforward method for obtaining the anhydrous salt involves the removal of water from

the hexahydrate. Simple heating in air can lead to the formation of nickel oxide, so the process

is typically carried out under specific conditions. A patented method describes an effective

azeotropic distillation approach.

Procedure (Azeotropic Dehydration):

Place Nickel(II) bromide hexahydrate in a round-bottom flask equipped with a Dean-Stark

apparatus or a similar water separation device.

Add a non-aqueous solvent that forms an azeotrope with water, such as toluene or n-

hexane.

Heat the mixture to reflux. The water from the hydrate will be removed as an azeotrope with

the solvent and collected in the separator.

Continue the reflux until no more water is collected.

After cooling, the anhydrous Nickel(II) bromide can be isolated by filtration or by removal of

the solvent under reduced pressure.

Further drying in a vacuum oven is recommended to ensure complete removal of residual

solvent and water.

Quantitative Data from Patent CN111453780A:

Starting
Material
(NiBr₂·6H₂O)

Solvent Reflux Time
Final Product
(NiBr₂)

Calculated
Yield

300 g
900 mL n-

hexane
5 hours 180 g 90.1%

1.2 kg 3.5 L toluene 8 hours 760 g 94.9%

3.2 kg 8 L toluene 10 hours 2.04 kg 95.5%
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3.2.2 Experimental Protocol: Direct Bromination of Nickel Metal

This method involves the direct reaction of elemental nickel with bromine gas at elevated

temperatures and is suitable for producing high-purity anhydrous Nickel(II) bromide.

Reaction: Ni(s) + Br₂(g) → NiBr₂(s)

Procedure:

Place high-purity nickel powder or foil in a quartz tube within a tube furnace.

Pass a stream of dry nitrogen or argon gas through the tube to create an inert atmosphere.

Heat the furnace to a temperature between 500-700 °C.

Introduce a controlled flow of bromine vapor, carried by the inert gas stream, over the heated

nickel.

The yellow-brown anhydrous Nickel(II) bromide will form as a crystalline solid.

After the reaction is complete, cool the furnace to room temperature under the inert gas

stream before collecting the product.

Experimental Workflows
The following diagrams illustrate the logical flow of the key synthesis protocols described

above.

Start
Reactants:

- Nickel(II) Carbonate (NiCO₃)
- Hydrobromic Acid (HBr)

Reaction:
Slowly add NiCO₃ to HBr solution.

Stir until effervescence ceases.

Concentration:
Gently heat the solution to
 promote crystallization.

Filtration:
Isolate green crystals

of NiBr₂·6H₂O.

Washing:
Rinse crystals with

cold deionized water.

Drying:
Dry in a desiccator.

Product:
Nickel(II) Bromide Hexahydrate

Click to download full resolution via product page

Caption: Workflow for the synthesis of hydrated Nickel(II) bromide.
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Start
Reactants:

- Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)
- Toluene or n-hexane

Azeotropic Reflux:
Heat mixture with a Dean-Stark

apparatus to remove water.

Solvent Removal:
Remove solvent via filtration

or reduced pressure.

Vacuum Drying:
Dry the solid under vacuum
to remove residual solvent.

Product:
Anhydrous Nickel(II) Bromide

Click to download full resolution via product page

Caption: Workflow for the synthesis of anhydrous Nickel(II) bromide via dehydration.

Start
Setup:

Place Ni metal in a tube furnace
under an inert atmosphere.

Heating:
Heat the furnace to 500-700 °C.

Bromination:
Introduce a controlled flow

of bromine vapor.

Cooling:
Cool to room temperature

under inert gas.

Product:
Anhydrous Nickel(II) Bromide

Click to download full resolution via product page

Caption: Workflow for the direct synthesis of anhydrous Nickel(II) bromide.

Purity Analysis
Ensuring the purity of Nickel(II) bromide is critical for its application in sensitive chemical

reactions. Several analytical techniques can be employed to determine the nickel content and

identify impurities.

Gravimetric Analysis: Nickel can be quantitatively precipitated from a solution as nickel

dimethylglyoximate. The red precipitate is then filtered, dried, and weighed to determine the

nickel content with high accuracy.

Titration: The bromide content can be determined by titration with a standardized silver

nitrate solution. The nickel content can be determined by complexometric titration with EDTA.

Spectrophotometry: The concentration of nickel(II) ions in a solution can be determined using

UV-Vis spectrophotometry by forming a colored complex with a suitable chelating agent.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP)

Spectroscopy: These highly sensitive techniques are used to determine the concentration of

nickel and other metallic impurities, even at trace levels.
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Applications in Research and Development
While not a therapeutic agent itself, Nickel(II) bromide is a valuable reagent and catalyst in

organic synthesis, which is a cornerstone of drug discovery and development. Its primary roles

include:

Cross-Coupling Reactions: Anhydrous Nickel(II) bromide is a precursor to various nickel(0)

catalysts used in important carbon-carbon and carbon-heteroatom bond-forming reactions,

such as Suzuki, Negishi, and Buchwald-Hartwig couplings. These reactions are fundamental

in the synthesis of complex organic molecules, including active pharmaceutical ingredients

(APIs).

Lewis Acid Catalysis: The Lewis acidic nature of NiBr₂ allows it to catalyze a range of organic

transformations.

Precursor to Organometallic Complexes: It serves as a starting material for the synthesis of

a wide variety of nickel-based organometallic complexes with diverse reactivity and

applications in catalysis.

The synthesis of high-purity, well-characterized Nickel(II) bromide is, therefore, a critical

enabling step for advancing research in synthetic organic chemistry and, by extension, the

development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of
Nickel(II) Bromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080709#discovery-and-history-of-nickel-ii-bromide-
synthesis]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b080709?utm_src=pdf-body
https://www.benchchem.com/product/b080709?utm_src=pdf-body
https://www.benchchem.com/product/b080709?utm_src=pdf-body
https://www.benchchem.com/product/b080709?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/345769354_Nickel_II_bromide
https://www.benchchem.com/product/b080709#discovery-and-history-of-nickel-ii-bromide-synthesis
https://www.benchchem.com/product/b080709#discovery-and-history-of-nickel-ii-bromide-synthesis
https://www.benchchem.com/product/b080709#discovery-and-history-of-nickel-ii-bromide-synthesis
https://www.benchchem.com/product/b080709#discovery-and-history-of-nickel-ii-bromide-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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